K579

概要

説明

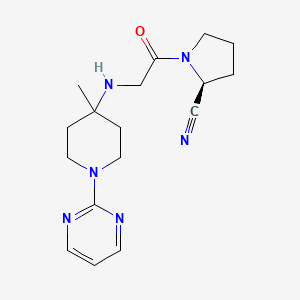

K 579は、化学名(2S)-1-[2-[(4-メチル-1-ピリミジン-2-イルピペリジン-4-イル)アミノ]アセチル]ピロリジン-2-カルボニトリルとしても知られており、ジペプチジルペプチダーゼIVの強力な経口活性阻害剤です。この酵素はグルコース代謝において重要な役割を果たしており、K 579は糖尿病の研究と治療において重要な化合物となっています。 ラット、イヌ、ヒト、サルなど、さまざまな種でジペプチジルペプチダーゼIVを阻害することが示されています .

準備方法

K 579の合成は、ピロリジン-2-カルボニトリルコアの調製から始まるいくつかのステップを含みます。このコアは、アミノ化やアシル化などの反応を経て、ピリミジニルピペリジニル基で官能基化されます。反応条件には通常、ジメチルスルホキシドなどの有機溶媒と反応を促進する触媒の使用が含まれます。 K 579の工業生産方法は、収量と純度を最大化するために設計されており、多くの場合、大規模なバッチ反応と厳密な精製プロセスが含まれます .

化学反応の分析

Structural Features and Reactivity

K579 [(2S)-1-[2-[(4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile] features:

-

A pyrrolidine-2-carbonitrile core critical for DPP-IV binding .

-

A 4-methylpyrimidinylpiperidine group enhancing selectivity and stability .

-

A central amide linkage resistant to intramolecular cyclization, a common degradation pathway in similar inhibitors .

Key Stability Modifications:

DPP-IV Inhibition

This compound acts as a slow-binding, competitive inhibitor with sub-nanomolar potency:

| Species | IC₅₀ (nM) |

|---|---|

| Rat | 3 |

| Human | 8 |

| Monkey | 8 |

-

Mechanism : The nitrile group forms a reversible covalent bond with Ser630 in DPP-IV’s active site, while the pyrimidine moiety stabilizes binding via hydrophobic interactions .

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition

This compound also inhibits PI-PLC, an enzyme involved in insulin signaling:

| Inhibitor | IC₅₀ (µM) |

|---|---|

| This compound | 1 |

| Vildagliptin | 100 |

Chemical Stability and Degradation Pathways

This compound’s design addresses instability seen in early DPP-IV inhibitors:

-

Intramolecular Cyclization Resistance : Incorporation of a sterically hindered pyrimidinylpiperidine group blocks rotamer conversion, preventing cyclization .

-

Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | <16.42 |

| 1eq. HCl | <32.84 |

Metabolic Reactions and Byproducts

-

Active Metabolite : this compound undergoes hepatic oxidation to a metabolite contributing to prolonged DPP-IV inhibition .

-

Enterohepatic Recirculation : This metabolite is reabsorbed via bile, extending the drug’s half-life .

Synthetic Considerations

While full synthetic routes are proprietary, key steps likely include:

-

Piperidine Functionalization : Coupling of 4-methylpiperidine with pyrimidine .

-

Pyrrolidine Modification : Cyanination at the 2-position and acetylation .

-

Amide Bond Formation : Linking the piperidine and pyrrolidine moieties .

Comparative Reactivity with Analogues

| Feature | This compound | NVP-DPP728 (Early Inhibitor) |

|---|---|---|

| Binding Kinetics | Slow-binding | Rapid-equilibrium |

| IC₅₀ (Human DPP-IV) | 8 nM | 18 nM |

| Stability | High | Prone to cyclization |

科学的研究の応用

Pharmacological Applications

K579 is primarily recognized for its role as a DPP-IV inhibitor, which is crucial in managing conditions like diabetes. DPP-IV inhibitors enhance the levels of incretin hormones, thus improving insulin secretion and lowering blood glucose levels.

Clinical Research Findings

A study indicated that this compound effectively inhibited phosphoinositide-specific phospholipase C (PI-PLC), a prolyl peptidase, showcasing its potential beyond DPP-IV inhibition . This dual activity suggests that this compound could be explored for additional therapeutic applications.

Cancer Research

A notable case study investigated the effects of this compound on tumor growth in mice bearing HCT116 xenografts. The results demonstrated that this compound's acetylation of SMC1A significantly inhibited tumor proliferation, indicating its potential as an anticancer agent .

Table 1: Summary of this compound's Anticancer Effects

| Study Reference | Model Used | Key Findings |

|---|---|---|

| HCT116 Xenograft | Inhibition of tumor growth via SMC1A acetylation |

Biochemical Applications

This compound's biochemical properties extend to its role as a protease inhibitor, which can be utilized in various experimental setups.

Protease Inhibition

This compound has been shown to inhibit several serine proteases effectively, including pancreatic and gastric lipases . This characteristic makes it valuable for research involving lipid metabolism and digestive enzyme studies.

Table 2: Comparative Potency of DPP-IV Inhibitors

| Inhibitor | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.001 | PI-PLC |

| Vildagliptin | 0.100 | PI-PLC |

作用機序

K 579は、インクレチンホルモンの分解に関与する酵素であるジペプチジルペプチダーゼIVの活性を阻害することで効果を発揮します。グルカゴン様ペプチド-1などのこれらのホルモンは、インスリン分泌と血糖値を調節する上で重要な役割を果たします。ジペプチジルペプチダーゼIVを阻害することで、K 579は活性なインクレチンホルモンのレベルを上昇させ、インスリン分泌を促進し、血糖値を低下させます。 K 579の分子標的は、ジペプチジルペプチダーゼIVの活性部位であり、そこで結合して酵素が天然基質と相互作用するのを防ぎます .

類似化合物との比較

K 579は、その高い効力と経口バイオアベイラビリティにより、ジペプチジルペプチダーゼIV阻害剤の中で独特です。類似の化合物には次のようなものがあります。

シタグリプチン: 糖尿病の治療に使用される別のジペプチジルペプチダーゼIV阻害剤。

ビルダグリプチン: 血糖値を調節する効果で知られています。

サクサグリプチン: 同様の作用機序を持つ別の強力な阻害剤。これらの化合物と比較して、K 579は、前臨床試験でより持続的な効果とより高い効力を示しました .

生物活性

K579, chemically known as (2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile, is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with significant biological activity. This compound has garnered attention for its role in managing glucose metabolism and its potential therapeutic applications in diabetes and obesity.

This compound functions primarily as a DPP-IV inhibitor, which is critical in the regulation of incretin hormones. By inhibiting DPP-IV, this compound increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels. The compound exhibits a slow-binding inhibition mechanism, allowing for prolonged effects even after the drug is cleared from circulation.

Inhibition Potency

The inhibitory potency of this compound has been evaluated across different species, demonstrating varying degrees of effectiveness:

| Species | IC50 (nM) |

|---|---|

| Rat | 3 |

| Canine | 5 |

| Human | 8 |

| Monkey | 8 |

These values indicate that this compound is a highly effective inhibitor of DPP-IV across multiple species, making it a candidate for further clinical exploration in diabetes management .

Pharmacokinetics and Metabolism

Studies have shown that this compound is rapidly eliminated from plasma after oral administration in rats. However, its active metabolites may contribute to sustained DPP-IV inhibition. Research indicates that bile collected from this compound-treated rats exhibited significant inhibitory activity against plasma DPP-IV, suggesting that these metabolites play an important role in its pharmacological effects .

Study on Glucose Tolerance

In a study involving Zucker fatty rats, this compound was administered prior to an oral glucose tolerance test. The results indicated that this compound significantly attenuated glucose excursions following glucose loading, suggesting its potential utility as a long-acting hypoglycemic agent. The study highlighted the compound's ability to preserve endogenous GLP-1 levels and enhance insulin response during glucose challenges .

Inhibition of Phospholipase Activity

Another significant finding was the ability of this compound to inhibit phospholipase C (PI-PLC) activity at nanomolar concentrations, showcasing its broader enzymatic inhibition profile beyond just DPP-IV. This was confirmed through various assays which demonstrated that this compound's potency as an inhibitor was substantially greater than that of vildagliptin, another DPP-IV inhibitor .

特性

IUPAC Name |

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERPHRNGJBSFAP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431306 | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440100-64-1 | |

| Record name | K-579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。